Ethacridine Lactate

Description

See also: Ethacridine (has active moiety).

Structure

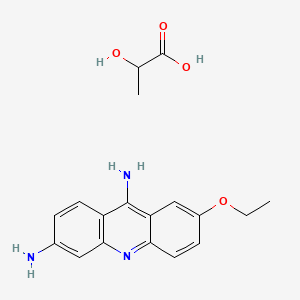

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O.C3H6O3/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLLULUTZPKQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

442-16-0 (Parent) | |

| Record name | Ethacridine lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10872472 | |

| Record name | Ethacridine lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1837-57-6, 6402-23-9 | |

| Record name | Ethacridine lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1837-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethacridine lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHACRIDINE LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acrinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethacridine lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethacridine lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethacridine lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHACRIDINE LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7T2I9823 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Interactions: Ethacridine Lactate's Mechanism of Action on Nucleic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethacridine lactate, a derivative of acridine, is a well-established antiseptic and has been utilized in clinical settings for the termination of pregnancy. Its biological efficacy is intrinsically linked to its interaction with nucleic acids. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of this compound on DNA and, to a lesser extent, RNA. The primary mode of action is identified as DNA intercalation, a process that instigates a cascade of downstream effects, including the inhibition of DNA replication and transcription, and the likely disruption of topoisomerase II activity. This document details the biophysical consequences of these interactions, outlines the experimental methodologies employed to elucidate these mechanisms, and presents the information in a structured format to facilitate understanding and further research in the field of drug development and molecular biology.

Core Mechanism: DNA Intercalation

The principal mechanism by which this compound exerts its biological effects is through DNA intercalation .[1][2] The planar, aromatic structure of the acridine ring system is central to this activity, allowing it to insert itself between the stacked base pairs of the DNA double helix.[3][4] This non-covalent interaction is primarily driven by π-stacking forces between the aromatic rings of ethacridine and the DNA bases.

The intercalation of this compound into the DNA helix induces significant conformational changes in the nucleic acid structure, leading to:

-

Unwinding of the DNA Helix: The insertion of the ethacridine molecule forces a localized separation of the base pairs, causing the DNA to unwind. The extent of this unwinding is a quantifiable parameter known as the unwinding angle.

-

Lengthening of the DNA Molecule: To accommodate the intercalated molecule, the DNA helix must extend in length. This increase in length can be detected by changes in the hydrodynamic properties of the DNA solution.[5]

These structural perturbations form the basis of this compound's biological activity by disrupting essential cellular processes that rely on the integrity of the DNA template.

Functional Consequences of DNA Intercalation

Inhibition of DNA Replication and Transcription

The structural distortions induced by this compound's intercalation interfere with the molecular machinery responsible for DNA replication and transcription. The unwound and lengthened DNA template presents a steric hindrance to the progression of DNA and RNA polymerases, thereby inhibiting the synthesis of new nucleic acid strands.[1][2] This disruption of fundamental cellular processes is a cornerstone of its antiseptic properties against bacteria.[2]

Inhibition of Topoisomerase II

Interaction with RNA

The interaction of this compound with RNA is less well-characterized compared to its interaction with DNA. Due to the planar aromatic nature of the acridine ring, it is plausible that this compound can also intercalate into double-stranded regions of RNA molecules, such as stem-loops in messenger RNA (mRNA), ribosomal RNA (rRNA), or transfer RNA (tRNA). Such interactions could potentially disrupt RNA processing, translation, and other RNA-mediated cellular functions. However, there is a notable lack of specific experimental data and quantitative analysis on the binding affinity and functional consequences of this compound's interaction with various RNA species. Further research is warranted to fully elucidate this aspect of its mechanism of action.

Quantitative Data on Nucleic Acid Interactions

While the qualitative mechanism of DNA intercalation is well-established for acridine derivatives, specific quantitative data for this compound is not extensively reported in publicly accessible literature. The following tables summarize the types of quantitative data that are typically determined through the experimental protocols described in the subsequent section.

Table 1: Quantitative Parameters for DNA Intercalation

| Parameter | Description | Typical Method of Determination |

| Binding Constant (Kd) | A measure of the affinity of the ligand for DNA. A lower Kd indicates a higher binding affinity. | Fluorescence Spectroscopy, UV-Visible Spectroscopy, Isothermal Titration Calorimetry (ITC) |

| Binding Stoichiometry (n) | The number of drug molecules bound per unit of DNA (e.g., per base pair). | Spectroscopic Titrations, Isothermal Titration Calorimetry (ITC) |

| DNA Unwinding Angle (°) | The degree of unwinding of the DNA helix per bound drug molecule. | Viscometry, Gel Electrophoresis of supercoiled DNA |

| Thermodynamic Parameters (ΔH, ΔS, ΔG) | Enthalpy, entropy, and Gibbs free energy changes upon binding, which provide insight into the driving forces of the interaction. | Isothermal Titration Calorimetry (ITC) |

Table 2: Quantitative Parameters for Topoisomerase II Inhibition

| Parameter | Description | Typical Method of Determination |

| IC50 (Half-maximal inhibitory concentration) | The concentration of the drug required to inhibit 50% of the topoisomerase II activity. | In vitro enzyme assays (e.g., kDNA decatenation assay, DNA relaxation assay) |

| Cleavable Complex Formation | Quantification of the stabilized covalent DNA-topoisomerase II complex. | In vivo complex of enzyme (ICE) bioassay, Western blotting for DNA-adducted protein |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with nucleic acids.

DNA Intercalation Assay: Ethidium Bromide Displacement

This assay is a common and effective method to screen for and confirm DNA intercalating agents. It relies on the displacement of a known intercalator, ethidium bromide (EtBr), from DNA by the test compound.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of the DNA solution spectrophotometrically by measuring the absorbance at 260 nm.

-

Prepare a stock solution of ethidium bromide (EtBr) in the same buffer.

-

Prepare a series of dilutions of this compound in the same buffer.

-

-

Assay Procedure:

-

In a fluorescence cuvette or a 96-well black plate, add the ctDNA solution and the EtBr solution to achieve final concentrations that give a stable and measurable fluorescence signal.

-

Incubate the mixture for a short period (e.g., 5-10 minutes) to allow for the formation of the ctDNA-EtBr complex.

-

To this mixture, add increasing concentrations of this compound.

-

Incubate the reaction mixtures for a defined period (e.g., 10-15 minutes) at a constant temperature to allow for the competitive binding to reach equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each sample using a spectrofluorometer. The excitation wavelength for the ctDNA-EtBr complex is typically around 520 nm, and the emission is measured at approximately 600 nm.

-

-

Data Analysis:

-

The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).

-

The apparent binding constant (Kapp) of the test compound can be calculated based on the concentration required to displace 50% of the bound EtBr.

-

Topoisomerase II Inhibition Assay: kDNA Decatenation

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II. The enzyme's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is monitored by agarose gel electrophoresis.

Detailed Methodology:

-

Reaction Setup:

-

In microcentrifuge tubes, prepare reaction mixtures containing assay buffer (typically including ATP and Mg2+), a constant amount of kDNA, and purified human topoisomerase II enzyme.

-

Include appropriate controls: a negative control without the enzyme and a positive control with the enzyme but without the inhibitor.

-

To the experimental tubes, add increasing concentrations of this compound.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixtures at 37°C for a specific duration (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution containing a detergent (like SDS) and a protease (like proteinase K) to denature and digest the enzyme.

-

-

Agarose Gel Electrophoresis:

-

Load the reaction products onto an agarose gel.

-

Perform electrophoresis to separate the DNA forms. Catenated kDNA is too large to enter the gel and will remain in the loading well. Decatenated DNA minicircles (nicked-open and closed-circular) will migrate into the gel as distinct bands.

-

-

Visualization and Analysis:

-

Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV illumination.

-

The inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles and a corresponding retention of kDNA in the well with increasing concentrations of this compound.

-

The IC50 value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion

The primary mechanism of action of this compound on nucleic acids is through DNA intercalation. This interaction leads to significant structural and functional consequences for the DNA, including unwinding, lengthening, and the inhibition of crucial enzymatic processes such as replication, transcription, and the activity of topoisomerase II. These molecular events underpin its efficacy as an antiseptic and its use in other clinical applications. While the interaction with DNA is relatively well-understood in the context of acridine derivatives, the specific quantitative parameters for this compound and its potential interactions with RNA remain areas that would benefit from further in-depth investigation. The experimental protocols outlined in this guide provide a robust framework for future studies aimed at fully characterizing the molecular pharmacology of this compound.

References

- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions of acridine orange with nucleic acids. Properties of complexes of acridine orange with single stranded ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A rapid method for the measurement of the unwinding angle of intercalating agents and the superhelix density of circular DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tainstruments.com [tainstruments.com]

Ethacridine lactate chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Ethacridine Lactate

This compound, known by trade names such as Rivanol, is an aromatic organic compound derived from acridine. It is utilized primarily as a topical antiseptic and, in some regions, as an agent for inducing second-trimester abortion.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is formally named 2-ethoxy-6,9-diaminoacridine monolactate monohydrate.[1] It typically appears as an orange-yellow crystalline powder with a bitter taste and a stinging smell.[1][3]

General Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid | [1][4] |

| Synonyms | Acrinol, Rivanol, Ethodin | [2][5] |

| Molecular Formula | C₁₈H₂₁N₃O₄ (anhydrous) C₁₈H₂₁N₃O₄·H₂O or C₁₅H₁₅N₃O·C₃H₆O₃·H₂O (monohydrate) | [1][6][7] |

| Molecular Weight | 343.38 g/mol (anhydrous) 361.40 g/mol (monohydrate) | [1][4][7] |

| Appearance | Orange-yellow crystalline powder | [1][3][6] |

| Melting Point | 226 °C 235 °C 243-245 °C 245 °C (decomposes) | [1] [8] [5][9][10] [11] |

| pKa (Strongest Basic) | 12.12 | [12][13] |

| pKa (Strongest Acidic) | 18.09 | [12][13] |

| Density | ~1.32 g/cm³ | [2] |

Solubility Profile

This compound's solubility is a critical factor for its formulation and application.

| Solvent | Solubility | Source(s) |

| Water | Soluble / Sparingly soluble 1 part in 15 parts water 1 part in 9 parts boiling water 69 mg/mL | [3][6][11] [8] [8] [14] |

| Ethanol (96%) | Very slightly soluble / Slightly soluble | [3][5] |

| DMSO | 69 mg/mL (200.94 mM) | [14] |

| Methylene Chloride | Practically insoluble | [5][9] |

| Ether | Insoluble | [2][3] |

| Chloroform | Insoluble | [2] |

| Benzene | Insoluble | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quantification of this compound.

| Technique | Data | Source(s) |

| UV-Vis Spectroscopy | λmax at 271 nm in double-distilled water | [15][16] |

| Molar Absorptivity (ε): 59.781 × 10³ L·mol⁻¹·cm⁻¹ | [16] | |

| Fluorescence | Greenish-yellow solution exhibits strong green fluorescence under UV light (365 nm) | [6][17] |

| Infrared (IR) Spectroscopy | Characteristic peaks correspond to O-H stretching (3408-3432 cm⁻¹), C-H stretching (2931-2938 cm⁻¹), C=O stretching (1600-1750 cm⁻¹), and other functional groups. | [18] |

Experimental Protocols

This section details methodologies for the analysis of this compound.

UV-Vis Spectrophotometric Quantification

This method is used for the quantitative estimation of this compound in bulk or pharmaceutical formulations.[16]

-

Apparatus : UV-Vis Spectrophotometer (e.g., Shimadzu 2450).

-

Reagents : Double-distilled water.

-

Procedure :

-

Preparation of Stock Solution : Accurately weigh and dissolve this compound in double-distilled water to prepare a stock solution.

-

Preparation of Calibration Standards : Prepare a series of standard solutions with concentrations ranging from 2-12 µg/mL by diluting the stock solution with double-distilled water.[16]

-

Spectrophotometric Measurement : Measure the absorbance of each standard solution at the λmax of 271 nm against a double-distilled water blank.[16]

-

Calibration Curve Construction : Plot a graph of absorbance versus concentration. The method demonstrates linearity within the 2-12 µg/mL range.[16]

-

Sample Analysis : Prepare the sample solution, filter through a 0.45 µm membrane, and measure its absorbance at 271 nm.[15] Calculate the concentration using the calibration curve.

-

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

Identification by Infrared (IR) Absorption Spectrophotometry

This is a primary identification test as per pharmacopeial standards.[17]

-

Apparatus : Fourier-Transform Infrared (FTIR) Spectrometer.

-

Reagents : this compound Monohydrate CRS (Certified Reference Standard).

-

Procedure :

-

Prepare the sample and the reference standard (e.g., as KBr pellets).

-

Record the infrared absorption spectrum of the sample and the reference standard over the appropriate wavelength range.

-

Compare the spectra. The absorption maxima in the sample's spectrum should correspond in position and relative intensity to those in the spectrum of the reference standard.[17]

-

Liquid Chromatography (for Related Substances)

This protocol, adapted from the European Pharmacopoeia, is for determining the presence of impurities.[17]

-

Apparatus : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reagents : Acetonitrile, Sodium octanesulfonate, Phosphate buffer solution (pH 2.8).

-

Chromatographic Conditions :

-

Column : Octadecylsilyl silica gel for chromatography (5 µm), 0.25 m x 4.6 mm.

-

Mobile Phase : A solution of 1.0 g sodium octanesulfonate in a mixture of 300 mL acetonitrile and 700 mL phosphate buffer (pH 2.8).[17]

-

Flow Rate : 1 mL/min.

-

Detection : Spectrophotometer at 268 nm.

-

Injection Volume : 10 µL.

-

-

Procedure :

-

Test Solution : Dissolve 10.0 mg of the substance in the mobile phase and dilute to 25.0 mL.

-

Reference Solutions : Prepare reference solutions by diluting the test solution to defined concentrations (e.g., 1.0% and 0.1%).

-

Inject the solutions and record the chromatograms. The retention time for ethacridine is approximately 15 minutes.[17]

-

Analyze the chromatograms for the presence and area of any impurity peaks relative to the principal peak.

-

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects through several mechanisms, primarily as an antiseptic and an abortifacient. It is also investigated as a PARG inhibitor.[14]

Antiseptic Action

As an acridine derivative, ethacridine's primary antiseptic effect is attributed to its ability to intercalate with microbial DNA.[8] This interaction disrupts DNA replication and transcription, leading to a bacteriostatic effect, particularly against Gram-positive bacteria like Staphylococci and Streptococci.[1]

Caption: Antiseptic Mechanism of this compound.

Abortifacient Action

When instilled extra-amniotically, this compound induces uterine contractions. The mechanism is multifactorial, involving local inflammatory responses and hormonal signaling.

-

Mast Cell Activation : It activates uterine mast cells, triggering the release of inflammatory mediators.[6]

-

Prostaglandin Release : This leads to an increase in local levels of prostaglandins (e.g., PGE).[8]

-

Calcium Ion Influx : Prostaglandins and other mediators promote the influx of calcium ions into the myometrial (uterine smooth muscle) cells.[]

-

Myometrial Contraction : The elevated intracellular calcium concentration is a key trigger for the contraction of uterine smooth muscle, leading to labor.[]

Caption: Abortifacient Signaling Pathway of this compound.

PARG Inhibition

This compound has been identified as an inhibitor of poly(ADP-ribose) glycohydrolase (PARG).[14][20] PARG is a key enzyme in the DNA damage response pathway, responsible for degrading poly(ADP-ribose) (PAR) polymers synthesized by PARP enzymes. Inhibition of PARG leads to the accumulation of PAR, which can affect cellular processes like DNA repair and cell death. This activity positions it as a tool for research in oncology and cellular biology.

Caption: Inhibition of PARG by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Rivanol) Powder Raw Material, API CAS 1837-57-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. This compound: Chemical properties; Uses_Chemicalbook [chemicalbook.com]

- 4. This compound | C18H21N3O4 | CID 15789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound monohydrate | 6402-23-9 [chemicalbook.com]

- 6. This compound monohydrate | 6402-23-9 | Benchchem [benchchem.com]

- 7. This compound monohydrate [midas-pharma.com]

- 8. This compound Monohydrate - LKT Labs [lktlabs.com]

- 9. 6402-23-9 CAS MSDS (this compound monohydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chemwhat.com [chemwhat.com]

- 11. This compound CAS Number: 1837-57-6; Organic Chemicals [sunwisechem.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. uspbpep.com [uspbpep.com]

- 18. researchgate.net [researchgate.net]

- 20. This compound | Antibacterial | TargetMol [targetmol.com]

Spectroscopic Properties of Ethacridine Lactate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of ethacridine lactate, a potent antiseptic and abortifacient. The following sections detail its characteristics as determined by UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering valuable data and methodologies for its analysis and application in research and drug development.

UV-Visible Spectroscopy

This compound exhibits characteristic absorption in the ultraviolet-visible spectrum, which is fundamental for its quantitative analysis in various formulations.

Data Presentation

| Parameter | Value | Solvent | Reference |

| Maximum Absorption Wavelength (λmax) | 271 nm | Double Distilled Water | [1][2][3] |

| Molar Absorptivity (ε) | 59.781 × 10³ L·mol⁻¹·cm⁻¹ | Double Distilled Water | [1][2][3] |

| Linearity Range | 2–12 µg/mL | Double Distilled Water | [1][2] |

| Correlation Coefficient (r²) | 0.998 | Double Distilled Water | [1][2] |

| Limit of Detection (LOD) | 0.11 µg | Double Distilled Water | [1][2] |

| Limit of Quantification (LOQ) | 0.43 µg | Double Distilled Water | [1][2] |

Experimental Protocol: UV-Visible Spectrophotometric Determination

This protocol outlines the steps for the quantitative determination of this compound using UV-Visible spectrophotometry.

1. Instrumentation:

-

A calibrated UV-Visible spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

-

This compound reference standard

-

Double distilled water

-

Volumetric flasks (10 mL, 100 mL)

-

Micropipettes

3. Preparation of Stock Standard Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with double distilled water.

4. Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions with concentrations ranging from 2 to 12 µg/mL by diluting the stock solution with double distilled water in 10 mL volumetric flasks.[1][2]

5. Measurement:

-

Set the spectrophotometer to scan from 400 nm to 200 nm.

-

Use double distilled water as a blank.

-

Record the absorbance of each working standard solution at the λmax of 271 nm.[1][2][3]

6. Data Analysis:

-

Construct a calibration curve by plotting the absorbance values against the corresponding concentrations.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient.

Experimental Workflow for UV-Visible Spectrophotometric Analysis

Caption: Workflow for quantitative analysis of this compound by UV-Vis spectroscopy.

Fluorescence Spectroscopy

Experimental Protocol: Fluorescence Spectroscopy

This protocol describes a general method for determining the fluorescence excitation and emission spectra of this compound.

1. Instrumentation:

-

A calibrated spectrofluorometer.

2. Reagents and Materials:

-

This compound

-

Appropriate solvent (e.g., double distilled water, ethanol)

-

Quartz cuvettes for fluorescence measurements

3. Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).

4. Measurement of Emission Spectrum:

-

Set the excitation wavelength to a value within the absorption band of this compound (e.g., 271 nm or a longer wavelength absorption band if present).

-

Scan a range of emission wavelengths (e.g., 300-700 nm) to record the fluorescence emission spectrum.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

5. Measurement of Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 250-500 nm) to record the fluorescence excitation spectrum.

-

The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).

6. Determination of Quantum Yield (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Prepare solutions of the standard and this compound with the same absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both solutions under identical experimental conditions.

-

Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Workflow for Fluorescence Characterization

Caption: General workflow for determining the fluorescence properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Spectral Features

Based on the structure of ethacridine and lactic acid, the following signals can be anticipated in the NMR spectra of this compound. The exact chemical shifts will be dependent on the solvent used.

Ethacridine Moiety:

-

¹H NMR: Signals in the aromatic region (typically 6-9 ppm) corresponding to the protons on the acridine ring system. An ethyl group would show a quartet and a triplet in the upfield region (typically 1-4 ppm). Amine protons will appear as broad signals, and their chemical shift will be highly dependent on the solvent and concentration.

-

¹³C NMR: Multiple signals in the aromatic region (typically 100-160 ppm) for the carbon atoms of the acridine core. Signals for the ethoxy group carbons would appear in the upfield region.

Lactate Moiety:

-

¹H NMR: A quartet for the CH proton and a doublet for the CH₃ protons.

-

¹³C NMR: Signals for the carboxyl, CH, and CH₃ carbons.

Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Instrumentation:

-

A high-resolution NMR spectrometer.

2. Reagents and Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes

3. Sample Preparation:

-

Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube to achieve a suitable concentration (typically 5-20 mg in 0.5-0.7 mL).

4. ¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

5. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

6. Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. A Certificate of Analysis for this compound confirms that the LC-MS data is consistent with its structure.[4][5]

Expected Mass Spectral Data

-

Molecular Ion: The expected exact mass for the ethacridine cation (C₁₅H₁₅N₃O) is approximately 253.12 Da, and for the lactate anion (C₃H₅O₃) is approximately 89.02 Da. In positive ion mode ESI-MS, the ethacridine cation should be readily observed. In negative ion mode, the lactate anion should be detected.

-

Fragmentation Pattern: The fragmentation of the ethacridine cation would likely involve losses of small neutral molecules such as ethylene from the ethoxy group or cleavage of the acridine ring system. The lactate anion could lose water or carbon dioxide.

Experimental Protocol: Mass Spectrometry

This protocol outlines a general procedure for the analysis of this compound by electrospray ionization mass spectrometry (ESI-MS).

1. Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization source, coupled to a liquid chromatography system (LC-MS).

2. Reagents and Materials:

-

This compound

-

High-purity solvents for the mobile phase (e.g., acetonitrile, methanol, water)

-

Volatile additives (e.g., formic acid, ammonium acetate) to promote ionization.

3. Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent compatible with the mobile phase to a concentration of approximately 1-10 µg/mL.

4. LC-MS Analysis:

-

Inject the sample solution into the LC-MS system.

-

Use a suitable reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of an aqueous component (with additive) and an organic component (e.g., acetonitrile or methanol).

-

Set the ESI source to operate in both positive and negative ion modes to detect the ethacridine cation and the lactate anion, respectively.

-

Acquire full scan mass spectra over an appropriate m/z range.

5. Tandem MS (MS/MS) Analysis:

-

To obtain structural information, perform MS/MS experiments on the molecular ions of interest.

-

Isolate the precursor ion (e.g., the ethacridine cation) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the resulting product ion spectrum to determine the fragmentation pathway.

Signaling Pathways and Mechanism of Action

The biological activity of this compound is attributed to several mechanisms, primarily its action as a DNA intercalator. This interaction disrupts DNA replication and transcription, leading to its antiseptic effects. Additionally, it has been reported to influence uterine contractions by modulating intracellular calcium levels and cyclic AMP (cAMP).

DNA Intercalation Mechanism

References

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Solubility of Ethacridine Lactate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethacridine lactate (also known as Rivanol) in a range of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering critical data and methodologies for the successful handling and application of this compound.

Core Data Presentation: this compound Solubility

The solubility of this compound is a critical parameter for its formulation and application in various pharmaceutical and research settings. The following table summarizes the available quantitative and qualitative solubility data in different solvents. It is important to note that there are some discrepancies in the reported values in the literature, which are presented here to provide a complete picture of the available information.

| Solvent | Temperature | Solubility | Unit | Source |

| Water | 25 °C | ~15 | % (w/v) | [1][2] |

| 100 °C | ~9 | % (w/v) | [1][2] | |

| Ambient | 1 part in 15 | - | [3] | |

| 100 °C | 1 part in 9 | - | [3] | |

| Not Specified | 69 | mg/mL | [4] | |

| Not Specified | 2 (with ultrasound) | mg/mL | [5] | |

| Not Specified | Sparingly soluble | - | [2][6] | |

| Hot Water | Soluble | - | [7] | |

| Ethanol (96%) | Not Specified | Very slightly soluble | - | [2][6] |

| Ethanol | Not Specified | Slightly soluble | - | [7] |

| Not Specified | 1 part in 150 | - | [8] | |

| Not Specified | 20 | mg/mL | [4] | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | mg/mL | [9] |

| Not Specified | 69 | mg/mL | [4] | |

| Methylene Chloride | Not Specified | Practically insoluble | - | [2][6] |

| Ether | Not Specified | Insoluble | - | [7] |

| Chloroform | Not Specified | Insoluble | - | [10] |

| Benzene | Not Specified | Insoluble | - | [10] |

Note on Data Inconsistencies: The quantitative data for the solubility of this compound in water and ethanol shows significant variation across different sources. Researchers should consider these discrepancies and may need to determine the solubility experimentally for their specific application and conditions. The unusual observation of decreasing solubility in water with increasing temperature from one source should be treated with particular caution as it contradicts the typical behavior of most solid solutes.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following is a detailed protocol for this method.

1. Materials and Equipment:

-

This compound powder

-

Selected solvents of high purity

-

Glass flasks or vials with airtight stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of flasks, each containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the flasks tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a specific speed and temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot using a suitable membrane filter that does not adsorb the solute. The first few drops of the filtrate should be discarded.

-

Accurately dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor: Solubility = Concentration of diluted sample × Dilution factor

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Relationship: Solvent Polarity and this compound Solubility

Caption: Relationship between solvent polarity and this compound solubility.

References

- 1. Page loading... [guidechem.com]

- 2. This compound monohydrate | 6402-23-9 [chemicalbook.com]

- 3. This compound Monohydrate - LKT Labs [lktlabs.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. uspbpep.com [uspbpep.com]

- 7. This compound: Chemical properties; Uses_Chemicalbook [chemicalbook.com]

- 8. szabo-scandic.com [szabo-scandic.com]

- 9. This compound | Antibacterial | TargetMol [targetmol.com]

- 10. This compound (Rivanol) Powder Raw Material, API CAS 1837-57-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

Ethacridine Lactate: A Technical Guide to Bacterial DNA and RNA Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacridine lactate, also known as Rivanol, is an aromatic organic compound derived from acridine. Historically utilized as a potent antiseptic, its mechanism of action involves the intercalation into microbial nucleic acids, leading to the disruption of DNA replication and transcription, and ultimately, bacterial cell death. This technical guide provides an in-depth overview of the principles and methodologies for utilizing this compound as a fluorescent stain for bacterial DNA and RNA. This document is intended for researchers, scientists, and drug development professionals interested in the application of this compound in microbiology and cellular biology.

Mechanism of Action: Intercalation with Nucleic Acids

This compound's primary mode of antibacterial action is its ability to function as a DNA intercalating agent. The planar, aromatic structure of the ethacridine molecule inserts itself between the base pairs of the DNA double helix. This intercalation event leads to several structural and functional consequences for the bacterial cell:

-

DNA Unwinding and Elongation: The insertion of the ethacridine molecule forces the DNA helix to unwind and lengthen, disrupting its natural conformation.

-

Inhibition of DNA Replication and Transcription: The structural distortion of the DNA template interferes with the function of DNA polymerase and RNA polymerase, thereby inhibiting the synthesis of new DNA and RNA molecules. This cessation of nucleic acid synthesis is a critical factor in its bacteriostatic and bactericidal effects.

-

Potential for RNA Interaction: While the primary target is DNA, as an acridine derivative, this compound can also be expected to interact with bacterial RNA, likely through intercalation into double-stranded regions or electrostatic interactions with the phosphate backbone of single-stranded RNA.

Data Presentation: Quantitative Analysis of this compound's Antibacterial Activity

The efficacy of this compound as an antibacterial agent has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Gram Type | Minimum Inhibitory Concentration (MIC) |

| Salmonella enterica | Gram-Negative | MIC90 at 9.7 µg/mL |

| Bacillus cereus | Gram-Positive | MIC90 at 6.2 µg/mL |

| Streptococcus pneumoniae | Gram-Positive | Significant antibacterial properties observed |

| Streptococcus pyogenes | Gram-Positive | Significant antibacterial properties observed |

| Escherichia coli K1 | Gram-Negative | Significant antibacterial properties observed |

| Serratia marcescens | Gram-Negative | Significant antibacterial properties observed |

| Pseudomonas aeruginosa | Gram-Negative | Significant antibacterial properties observed |

Note: The term "significant antibacterial properties" indicates that the source material noted efficacy without specifying the exact MIC value. Further empirical studies are required to determine the precise MICs for these strains.

Experimental Protocols

While specific, validated protocols for the use of this compound as a fluorescent stain for bacterial DNA and RNA are not widely published, the following methodologies are based on established principles for using intercalating dyes like acridine orange for bacterial staining. Researchers should note that optimization of dye concentration, incubation times, and fluorescence imaging parameters will be necessary.

Protocol 1: General Staining of Bacterial Nucleic Acids for Fluorescence Microscopy

Objective: To fluorescently label the total nucleic acid content (DNA and RNA) within bacterial cells.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound (Rivanol) stock solution (e.g., 1 mg/mL in sterile distilled water, protect from light)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (excitation and emission wavelengths will need to be determined empirically, but a starting point could be excitation in the blue-violet range, ~400-450 nm, and emission in the green-yellow range, ~500-550 nm)

Procedure:

-

Cell Harvesting and Washing:

-

Centrifuge the bacterial culture (e.g., 5000 x g for 5 minutes) to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in PBS.

-

Repeat the centrifugation and resuspension step twice to wash the cells.

-

-

Fixation (Optional but Recommended):

-

Resuspend the final cell pellet in 4% paraformaldehyde and incubate for 20-30 minutes at room temperature.

-

Centrifuge the fixed cells and wash once with PBS to remove the fixative.

-

-

Staining:

-

Resuspend the washed (and optionally fixed) cell pellet in PBS.

-

Prepare a working solution of this compound in PBS. A starting concentration range to test would be 1-10 µg/mL.

-

Add the this compound working solution to the bacterial suspension and incubate in the dark for 15-30 minutes at room temperature.

-

-

Mounting and Imaging:

-

Place a drop of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.

-

Observe the slide under a fluorescence microscope using appropriate filter sets.

-

Protocol 2: Differential Staining of Bacterial DNA and RNA (Hypothetical Adaptation)

Objective: To potentially differentiate between DNA and RNA in bacterial cells based on the metachromatic properties characteristic of some acridine dyes. This protocol is an adaptation of the well-established acridine orange method and requires empirical validation for this compound.

Principle: Acridine orange, a related dye, fluoresces green when intercalated into double-stranded DNA and red when bound to single-stranded RNA. It is hypothesized that this compound may exhibit similar spectral shifts.

Materials:

-

Same as Protocol 1

-

RNase A solution (1 mg/mL in sterile buffer)

-

DNase I solution (1 mg/mL in appropriate buffer with MgCl2)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

-

Cell Preparation: Follow steps 1 and 2 from Protocol 1.

-

Permeabilization:

-

Resuspend the fixed and washed cells in permeabilization buffer and incubate for 5-10 minutes at room temperature.

-

Centrifuge and wash with PBS to remove the detergent.

-

-

Enzymatic Digestion (for controls):

-

To confirm staining specificity, treat separate aliquots of permeabilized cells with:

-

RNase A solution to digest RNA.

-

DNase I solution to digest DNA.

-

-

Incubate the enzyme-treated samples for 30-60 minutes at 37°C.

-

Wash the cells with PBS.

-

-

Staining:

-

Stain the untreated, RNase-treated, and DNase-treated cells with this compound as described in Protocol 1, step 3.

-

-

Imaging and Analysis:

-

Image all samples using fluorescence microscopy with filter sets for both green and red emission.

-

Compare the fluorescence signals:

-

Untreated cells should show fluorescence corresponding to both DNA and RNA.

-

RNase-treated cells should show a diminished or altered signal corresponding to the loss of RNA staining.

-

DNase-treated cells should show a diminished or altered signal corresponding to the loss of DNA staining.

-

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound's antibacterial action.

Experimental Workflow for Bacterial Staining

An In-Depth Technical Guide to the Research Applications of Ethacridine Lactate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacridine lactate monohydrate, an acridine derivative, has a long history of use as a topical antiseptic. However, recent research has unveiled a broader spectrum of biological activities, positioning it as a molecule of significant interest in various fields of biomedical research. This technical guide provides a comprehensive overview of the current and emerging research applications of this compound monohydrate, with a focus on its multifaceted mechanisms of action, supported by quantitative data and detailed experimental protocols.

Antibacterial Research

This compound has demonstrated significant efficacy against a range of both Gram-positive and Gram-negative bacteria, making it a continued subject of interest in the age of growing antibiotic resistance.

Mechanism of Action

The primary antibacterial mechanism of this compound is believed to be its ability to intercalate into bacterial DNA. This interaction disrupts DNA replication and transcription, ultimately leading to bacteriostasis or bactericidal effects. Its planar aromatic structure allows it to insert between the base pairs of the DNA double helix.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial potency of this compound has been quantified through Minimum Inhibitory Concentration (MIC) studies. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus cereus | 6.2 (MIC90) | |

| Salmonella enterica | 9.7 (MIC90) |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

-

This compound monohydrate

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of concentrations.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Antiviral Research

Recent studies have highlighted the potential of this compound as a broad-spectrum antiviral agent, with notable activity against SARS-CoV-2.

Mechanism of Action

The antiviral activity of this compound against SARS-CoV-2 is primarily attributed to the inactivation of viral particles, which prevents their binding to host cells. This mechanism is distinct from many other antiviral drugs that target viral replication within the host cell.

Quantitative Data: Antiviral Efficacy

The antiviral efficacy of this compound against SARS-CoV-2 has been determined in cell culture-based assays.

| Virus | Cell Line | Parameter | Value | Reference |

| SARS-CoV-2 | Vero E6 | EC50 | 2.1 µM |

Experimental Protocol: Plaque Reduction Neutralization Assay

This protocol describes a plaque reduction neutralization assay to determine the antiviral activity of this compound against a lytic virus like SARS-CoV-2.

Materials:

-

This compound monohydrate

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV-2 viral stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Agarose or other overlay medium

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of SARS-CoV-2 virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-drug mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing agarose to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed.

-

Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques, which are areas of cell death, will appear as clear zones against a purple background of viable cells.

-

Quantification: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% (EC50) is calculated.

Anticancer Research

This compound has emerged as a promising candidate in cancer research due to its pro-apoptotic and anti-proliferative effects on various cancer cell lines.

Mechanisms of Action

The anticancer effects of this compound are multifactorial and involve the modulation of several key signaling pathways.

-

DNA Intercalation: Similar to its antibacterial mechanism, this compound can intercalate into the DNA of cancer cells, leading to cell cycle arrest and apoptosis.

-

PARG Inhibition: this compound acts as an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair. Inhibition of PARG leads to the accumulation of poly(ADP-ribose) polymers, which can induce cell death, particularly in cancer cells with existing DNA repair deficiencies.

-

Modulation of Signaling Pathways:

-

JAK/STAT/ERK Pathway: this compound has been shown to suppress the JAK/STAT/ERK signaling pathway in colon cancer cells. This pathway is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metastasis.

-

NF-κB Pathway: The lactate component of the molecule may influence the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival in cancer.

-

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW620 | Colon Cancer | 10 |

Signaling Pathway Diagrams

Experimental Protocols

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SW620)

-

This compound monohydrate

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated control wells.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in a signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells with lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with this compound for a specified time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Other Research Applications

Beyond its antimicrobial and anticancer properties, this compound is being explored in other research areas:

-

Obstetrics: It has been used for second-trimester pregnancy termination.

-

Fluorescent Probe: Due to its fluorescent properties, it can be used as a probe in studies involving DNA intercalation.

Conclusion

This compound monohydrate is a versatile compound with a growing number of applications in biomedical research. Its diverse mechanisms of action, including DNA intercalation, enzyme inhibition, and modulation of key cellular signaling pathways, make it a valuable tool for studying fundamental biological processes and for the development of new therapeutic strategies against infectious diseases and cancer. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this intriguing molecule.

An In-depth Technical Guide to the Safe Handling of Ethacridine Lactate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling and use of Ethacridine Lactate (also known as Rivanol) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is an aromatic organic compound derived from acridine.[1][2] It typically appears as a yellow crystalline powder.[3][4]

| Property | Value | References |

| Synonyms | Rivanol, Acrinol, Ethacridine monolactate monohydrate | [2][5] |

| Molecular Formula | C₁₅H₁₅N₃O · C₃H₆O₃ · H₂O | [6] |

| Molecular Weight | 361.40 g/mol | [6] |

| Appearance | Orange-yellow crystalline powder | [1][2][3] |

| Melting Point | 226 °C (decomposes) | [2] |

| Solubility | Sparingly soluble in water, very slightly soluble in ethanol, practically insoluble in methylene chloride. | [4] |

| Stability | Stable under recommended storage conditions. Light-sensitive. | [1][5] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance.[7] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][8][9]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |

Toxicological Data:

| Route of Exposure | Species | LD50 | References |

| Intraperitoneal | Mouse | 42 mg/kg | [7] |

| Subcutaneous | Mouse | 120 mg/kg | [7] |

| Oral | Rat | 2380 mg/kg | [10] |

Safe Handling and Storage

3.1. Personal Protective Equipment (PPE)

When handling this compound powder or solutions, the following PPE is mandatory:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.[5][7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1] Regularly inspect gloves for signs of degradation.

-

Body Protection: A lab coat or chemical-resistant apron.[7]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[11]

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.[5][9]

-

An eyewash station and safety shower must be readily accessible in the work area.[5]

3.3. Handling Procedures

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[7]

-

Do not eat, drink, or smoke in areas where this compound is handled.[5]

-

Wash hands thoroughly after handling.[5]

-

Minimize dust generation.[7]

3.4. Storage

-

Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1][10]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

First Aid and Emergency Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7] |

Spill Response:

-

Minor Spills: Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the same clean-up procedure as for minor spills.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[7] Do not allow it to enter drains or waterways.

Experimental Protocols and Mechanisms of Action

This compound's biological activity is primarily attributed to its ability to intercalate with DNA and inhibit Poly(ADP-ribose) glycohydrolase (PARG).

6.1. DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay is used to determine the DNA binding affinity of this compound.

Methodology:

-

Prepare Solutions:

-

Ethidium bromide (EtBr) stock solution (e.g., 10 µM in TE buffer).

-

DNA stock solution (e.g., calf thymus DNA at 1 mg/mL in TE buffer).

-

This compound stock solution of known concentration.

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well black plate, add a fixed concentration of DNA and EtBr to each well.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at room temperature for a set time (e.g., 30 minutes) in the dark.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~520 nm, emission ~610 nm for EtBr).

-

-

Data Analysis:

-

The displacement of EtBr from the DNA by this compound will result in a decrease in fluorescence.

-

Plot the fluorescence intensity against the concentration of this compound to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the EtBr.

-

6.2. PARG Inhibition and Cellular Consequences

This compound is an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme crucial for DNA repair and the regulation of PARP activity. Inhibition of PARG leads to the accumulation of poly(ADP-ribose) (PAR) chains, which can disrupt DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair deficiencies.

6.3. Abortifacient Mechanism of Action

This compound is used as an abortifacient in the second trimester of pregnancy. Its mechanism involves the local release of prostaglandins.

References

- 1. CN107954932B - Preparation process of this compound - Google Patents [patents.google.com]

- 2. Efficacy of antiseptics containing povidone‐iodine, octenidine dihydrochloride and this compound against biofilm formed by Pseudomonas aeruginosa and Staphylococcus aureus measured with the novel biofilm‐oriented antiseptics test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound: Chemical properties; Uses_Chemicalbook [chemicalbook.com]

- 6. biomedscidirect.com [biomedscidirect.com]

- 7. Antibacterial Properties of this compound and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Self-induced illegal abortion with Rivanol®: A medicolegal-toxicological case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound -- a safe and effective drug for termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Midtrimester abortion by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

Ethacridine Lactate as a Poly (ADP-ribose) Glycohydrolase (PARG) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethacridine lactate's role as an inhibitor of Poly (ADP-ribose) Glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. While historically utilized as an antiseptic and abortifacient, recent interest has focused on its potential in oncology through the modulation of PARP/PARG signaling. This document details the proposed mechanism of action, summarizes available data on PARG inhibitors, provides detailed experimental protocols for assessing PARG inhibition, and visualizes the relevant biological pathways and experimental workflows.

Introduction to PARG and Its Role in the DNA Damage Response

Poly (ADP-ribose) polymerases (PARPs) are enzymes that, upon detecting DNA damage, synthesize long, branched chains of poly (ADP-ribose) (PAR) on target proteins, including themselves. This process, known as PARylation, serves as a scaffold to recruit DNA repair machinery to the site of damage. Poly (ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for degrading these PAR chains, thereby reversing the signal and allowing the repair process to proceed and complete. The dynamic interplay between PARP and PARG is crucial for maintaining genomic stability.